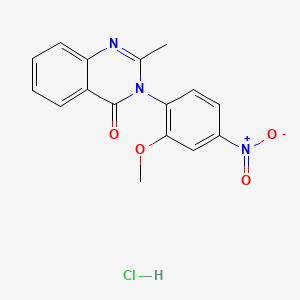
Nitromethaqualone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitromethaqualone hydrochloride is a chemical compound that belongs to the quinazolinone class. It is an analogue of methaqualone and exhibits similar sedative and hypnotic properties. This compound is significantly more potent than methaqualone, with a typical dose being approximately 25 mg . This compound has been studied for its potential therapeutic applications, although its development has been limited due to toxicity concerns.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the reaction of anthranilic acid with acetic acid (or acetic anhydride) and o-toluidine. This one-step reaction is carried out by refluxing the reactants . The process can be performed in clandestine laboratories due to its simplicity.
Industrial Production Methods: Industrial production methods for this compound are similar to those used for methaqualone. The standard solution preparation involves accurately weighing and preparing a standard solution of methaqualone hydrochloride at approximately 0.5 mg/mL using an internal standard stock solution .
化学反応の分析
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Nitromethaqualone hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of quinazolinone derivatives.
Biology: Investigated for its potential effects on the central nervous system.
Medicine: Explored for its sedative and hypnotic properties, although its use is limited due to toxicity concerns.
特性
| 90509-03-8 | |
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC名 |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
InChIキー |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
